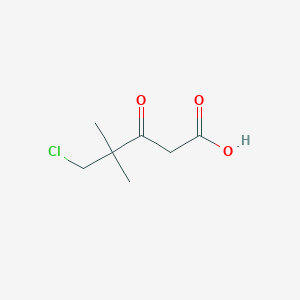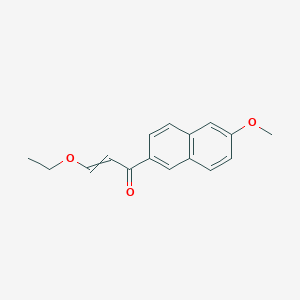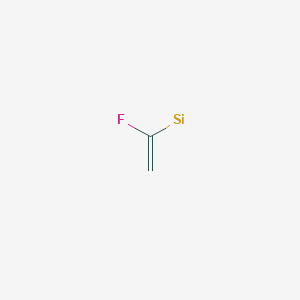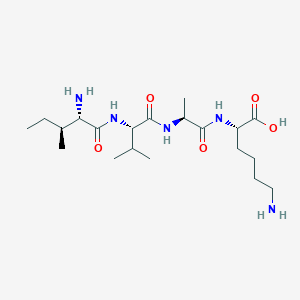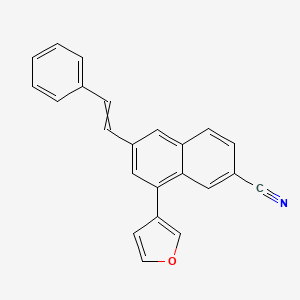![molecular formula C13H17ISi B14226471 Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- CAS No. 518343-71-0](/img/structure/B14226471.png)
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl-, is an organosilicon compound characterized by the presence of an iodophenyl group, an ethynyl group, and three trimethylsilane moieties. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- typically involves the reaction between trimethylsilyl iodide and arylacetylene. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection of functional groups and the purification of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be involved in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper iodide, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions can include substituted phenylacetylene derivatives, silylated compounds, and other organosilicon compounds. The specific products depend on the reagents and conditions used in the reactions .
Applications De Recherche Scientifique
Chemistry
In chemistry, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used as a building block for the synthesis of various organic compounds. It is particularly useful in the synthesis of fluoro-aromatic compounds and porphyrin arrays.
Biology and Medicine
In biological and medical research, this compound can be used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel biological pathways and mechanisms of action.
Industry
In the industrial sector, Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is used in the deposition of dielectric thin films in PECVD systems. These films are essential for advanced device multilevel metal interconnection schemes, enhancing circuit performance.
Mécanisme D'action
The mechanism of action of Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group in Grignard syntheses, facilitating the formation of various compounds. Additionally, it can participate in the generation of dehydrobenzene, a critical intermediate in organometallic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the iodophenyl group.
Trimethyl(phenylethynyl)silane: Similar but with a phenyl group instead of an iodophenyl group
Uniqueness
Silane, [(3-ethyl-4-iodophenyl)ethynyl]trimethyl- is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and properties. This makes it particularly valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
518343-71-0 |
|---|---|
Formule moléculaire |
C13H17ISi |
Poids moléculaire |
328.26 g/mol |
Nom IUPAC |
2-(3-ethyl-4-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H17ISi/c1-5-12-10-11(6-7-13(12)14)8-9-15(2,3)4/h6-7,10H,5H2,1-4H3 |
Clé InChI |
MDULJNCZJIJQCF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C#C[Si](C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


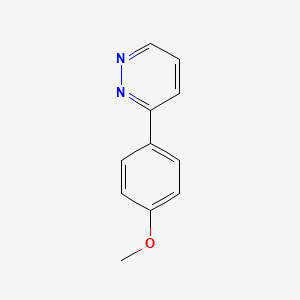
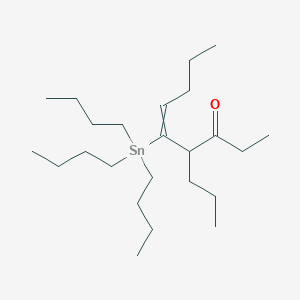
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
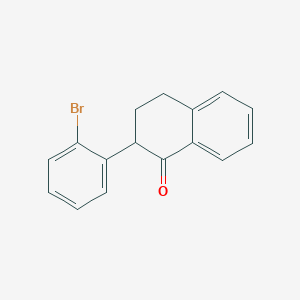
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)
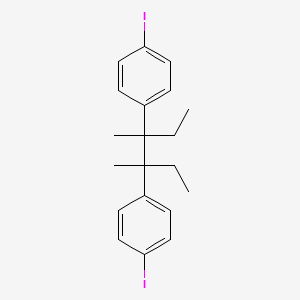
![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)
